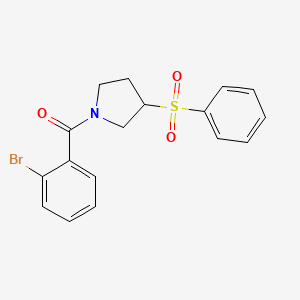

![molecular formula C17H16ClNO3 B2442366 [2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate CAS No. 387835-27-0](/img/structure/B2442366.png)

[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Analysis

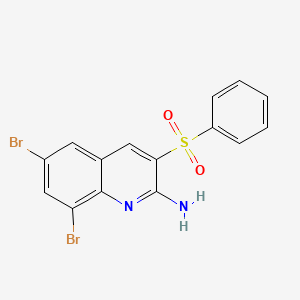

"[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate" and similar compounds have been extensively studied for their synthesis and structural properties. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation reaction and its evaluation for antimicrobial and antioxidant activities highlight the compound's potential in creating bioactive molecules (Kumar et al., 2016). Similarly, research on the molecular structure and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride provides insights into the compound's chemical behavior and potential applications in designing new molecules with specific properties (Restrepo et al., 2019).

Application in Material Science

The study of polymers and materials science also utilizes derivatives of "[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate". For instance, the application of RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization in the synthesis of well-defined polymers showcases the compound's role in creating advanced materials with specific characteristics (Manguian et al., 2006).

Pharmaceutical and Biomedical Research

In pharmaceutical and biomedical research, derivatives similar to "[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate" have been explored for their potential applications. For example, the synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing carbonyl reductase and glucose dehydrogenase genes indicates the compound's usefulness in creating enantiomerically pure substances for pharmaceutical applications (Kizaki et al., 2001).

Catalysis and Organic Synthesis

Research into catalysis and organic synthesis has also benefited from the study of "[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate" derivatives. The investigation of nonheme FeIVO complexes that can oxidize the C-H bonds of cyclohexane at room temperature exemplifies the compound's relevance in studying catalytic processes and designing more efficient catalysts (Kaizer et al., 2004).

properties

IUPAC Name |

[2-(4-ethylanilino)-2-oxoethyl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-2-12-3-9-15(10-4-12)19-16(20)11-22-17(21)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVJAFWFAZMHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2442291.png)

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)

![2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2442295.png)

![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)

![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)